DI-Acetyl-lysine
Overview
Description
DI-Acetyl-lysine is a post-translational modification (PTM) that regulates fundamental cellular processes . It was first identified to occur on histones, and later studies revealed its presence in organisms of all kingdoms of life, in proteins covering all essential cellular processes . The acetylation of lysine side chains is a dynamic PTM with implications on the organisms’ ageing process: metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .
Synthesis Analysis
Lysine acetylation is a reversible, dynamic protein modification regulated by lysine acetyltransferases and deacetylases . Recent advances in high-throughput proteomics have greatly contributed to the success of global analysis of lysine acetylation . A large number of proteins of diverse biological functions have been shown to be acetylated .
Molecular Structure Analysis
Lysine is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2 . It is an essential amino acid, which means that humans cannot synthesize it . Its codons are AAA and AAG . The ε-amino group acts as a site for hydrogen binding and a general base in catalysis .
Chemical Reactions Analysis
The acetylation/acylation (ac(et)ylation) of lysine side chains is a dynamic post-translational modification (PTM) regulating fundamental cellular processes . A remarkable finding showed that the NAD±dependent sirtuin deacetylase Sir2 has an impact on replicative lifespan in Saccharomyces cerevisiae suggesting that lysine acetylation has a direct role in the ageing process .
Physical And Chemical Properties Analysis
Lysine is a nucleophilic amino acid with an e-amino sidechain . It is a vital component of proteins and plays an important role in the production of carnitine, a nutrient that transforms fatty acids into energy and lowers cholesterol levels .
Scientific Research Applications
Bioconjugation Tool Development
DI-Acetyl-lysine can be a target for bioconjugation research due to the abundance of primary amine residues on proteins. This can lead to expanding the toolbox for lysine and N-terminal bioconjugation, applicable to diverse proteins of interest. It broadens opportunities for optimal bioconjugation selection and provides novel bioconjugates with desirable properties .
Transcription Activation Control
The acetylation of lysine residues in histone tails is crucial for transcription activation. DI-Acetyl-lysine may play a role in this process as histone deacetylase complexes remove histone acetylation, impacting gene expression regulation .
Cellular Processes Regulation
Lysine ac(et)ylation is a dynamic post-translational modification regulating fundamental cellular processes that have implications on metabolism, transcription, translation, cell proliferation, cytoskeleton regulation, and DNA damage repair. DI-Acetyl-lysine could be involved in these processes through its role in lysine ac(et)ylation .
Ageing and Disease Research
The modification of lysine side chains through acetylation/acylation has been linked to the ageing process and various diseases. DI-Acetyl-lysine’s involvement in these modifications could make it a significant compound in studying health, ageing, and disease mechanisms .
Metabolic Pathway Studies
Given that lysine ac(et)ylation affects metabolism, DI-Acetyl-lysine could be used to study metabolic pathways and their regulation, potentially leading to insights into metabolic disorders .
Cytoskeleton Dynamics Analysis
The ac(et)ylation of lysine side chains plays a part in regulating the cytoskeleton. DI-Acetyl-lysine could be used in research focusing on cytoskeleton dynamics and associated cellular functions .
DNA Repair Mechanisms
DI-Acetyl-lysine might be important in researching DNA damage repair mechanisms due to its role in post-translational modifications that affect DNA repair processes .
Protein-Protein Interaction Studies
The modification of lysine residues can influence protein-protein interactions. DI-Acetyl-lysine could be a key compound in studying these interactions and understanding complex protein networks within cells .
Mechanism of Action
Target of Action
DI-Acetyl-Lysine is a post-translational modification that primarily targets lysine residues in proteins . The primary targets of DI-Acetyl-Lysine are proteins involved in various cellular processes, including transcriptional regulators and metabolic enzymes . The modification occurs on the ε-amino group of a lysine residue . The most studied acylation modification is acetylation, which is regulated by two groups of enzymes with opposing modes of action: lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to a lysine, and histone deacetylases (HDACs), which remove the acetyl group .
Mode of Action
The mode of action of DI-Acetyl-Lysine involves the transfer of an acetyl group to the ε-amino group of a lysine residue in a protein . This process is facilitated by KATs . The acetylation of lysine residues can alter protein activity, protein-protein interaction, protein stability, and protein subcellular localization .
Biochemical Pathways
DI-Acetyl-Lysine affects several biochemical pathways. It plays a significant role in protein structure and interactions . Lysine residues often form salt bridges, hydrogen bonds, and are frequently present in active or binding sites of the protein . Acetylation of lysine residues has been shown to influence several fundamental cellular pathways, including metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .
Pharmacokinetics
For example, the addition of the two-carbon acetyl group to make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .
Result of Action
The acetylation of lysine residues results in changes in protein function. For example, acetylation of PKM2 resulted in alteration of protein-protein interaction, loss of protein stability, and change in protein subcellular localization . Moreover, the acetylation of lysine residues has been shown to have a direct role in the ageing process .
Action Environment
The action of DI-Acetyl-Lysine is influenced by various environmental factors. For instance, the levels of acetyl-CoA and NAD+, which are integral to energy metabolism, can regulate the activity of KATs and KDACs, impacting the epigenome . Therefore, the metabolic state of the cell can influence the action, efficacy, and stability of DI-Acetyl-Lysine .
Safety and Hazards
Exposure to diacetyl vapour, often used as a flavouring and a by-product of coffee roasting, can lead to severe and irreversible lung disease . Synthetic diacetyl is classified as a hazardous substance. It is toxic if inhaled, can cause skin irritation and eye damage by contact, and harmful if swallowed .
properties
IUPAC Name |
(2S)-2,6-diacetamidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUEHHBTYJTKY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Acetyl-lysine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.